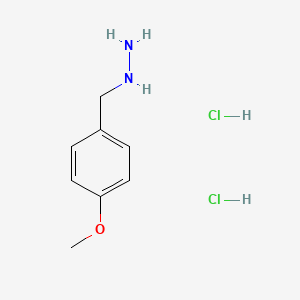

(4-Methoxybenzyl)hydrazine dihydrochloride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds typically involves condensation reactions between appropriate aldehydes and hydrazine derivatives. For instance, t-butyl-2-(4-hydroxy-3-methoxybenzylidene)hydrazine carboxylate was synthesized by refluxing t-butyl carbazate with an aldehyde in ethanol . Similarly, other compounds such as (Z)-4-(2-(3,5-dibromo-2-hydroxy-4-methoxybenzylidene)hydrazinyl)benzonitrile and N-2-hydroxy-4-methoxyacetophenone-N'-4-nitrobenzoyl hydrazine were prepared through condensation reactions .

Molecular Structure Analysis

The molecular structures of these compounds were characterized using various spectroscopic techniques and, in some cases, confirmed by single-crystal X-ray diffraction. For example, the crystal structure of a related compound was determined to crystallize in the monoclinic system with a specific space group . Density functional theory (DFT) calculations were also used to predict the structural and electronic properties of these molecules, showing good agreement with experimental data .

Chemical Reactions Analysis

The reactivity of these compounds has been explored in various contexts. For instance, the free radical scavenging activity of hydroxybenzylidene hydrazines was investigated, revealing a range of activities based on the substitution pattern on the benzylidene moiety . The condensation products of substituted benzylidenacetylacetone with hydrazine dihydrochloride were also studied for their chemical reactivities .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds include their spectroscopic characteristics, such as IR, UV-visible, NMR, and their molecular electrostatic potential surfaces. Theoretical calculations provided insights into global reactivity descriptors, HOMO-LUMO energy gaps, and first-order molecular hyperpolarizabilities, indicating potential nonlinear optical (NLO) behavior . Additionally, some compounds have been evaluated for their biological activities, such as DNA-binding properties and enzyme inhibition .

Applications De Recherche Scientifique

Synthesis of Novel Derivatives

(4-Methoxybenzyl)hydrazine dihydrochloride is used in the synthesis of various novel compounds. For example, it is involved in the preparation of new 1,2,4‐Triazole derivatives with potential anti-lipase and anti-urease activities (Bekircan et al., 2014). Similarly, it plays a role in creating 4-amino-5-aryl-3H-1,2,4-triazole-3-thiones, showing significant antibacterial and antioxidant properties (Hanif et al., 2012).

Antimicrobial and Anticancer Applications

Various derivatives of this compound demonstrate promising antimicrobial and anticancer activities. For instance, certain hydrazones derived from it exhibit significant antimicrobial activity against various bacteria (Kandile et al., 2009). Furthermore, some derivatives have been evaluated for anticancer activities against various cancer cell lines (Bekircan et al., 2008).

Enzyme Inhibition and Biological Activity

Derivatives of this compound show potential as enzyme inhibitors, which can be pivotal in disease treatment. A study demonstrated moderate enzymatic inhibition potential, which could be useful in managing Alzheimer's and diabetic diseases (Saleem et al., 2018). Additionally, these derivatives exhibit various biological activities, such as antiproliferative effects against tumor cell lines (Kandile et al., 2012).

Drug Synthesis and Characterization

This compound is also integral in the synthesis and structural characterization of various drugs. It is used in the synthesis of hydrazinocurcumin derivatives for drug release and cell cytotoxicity studies, indicating its role in developing novel drug delivery systems (Kandile et al., 2020).

Safety and Hazards

The safety information for “(4-Methoxybenzyl)hydrazine dihydrochloride” indicates that it is harmful . The hazard statements include H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. For example, H302 indicates that the compound is harmful if swallowed .

Propriétés

IUPAC Name |

(4-methoxyphenyl)methylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.2ClH/c1-11-8-4-2-7(3-5-8)6-10-9;;/h2-5,10H,6,9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMPHUNHAMDBTBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline](/img/structure/B1322668.png)